4-Cyclopenta-2,4-dien-1-yl-4-oxobutanoic acid;cyclopentane;iron
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Overview
Description
(3-Carboxypropionyl)ferrocene is an organometallic compound derived from ferrocene, which consists of a ferrocene core with a 3-carboxypropionyl group attached Ferrocene itself is a well-known metallocene with a sandwich structure, where an iron atom is sandwiched between two cyclopentadienyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-carboxypropionyl)ferrocene typically involves the Friedel-Crafts acylation of ferrocene using succinic anhydride. The reaction proceeds as follows:
Friedel-Crafts Acylation: Ferrocene reacts with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form (3-carboxypropionyl)ferrocene.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: While the laboratory synthesis of (3-carboxypropionyl)ferrocene is well-documented, its industrial production methods are less common. Industrial production would likely involve scaling up the Friedel-Crafts acylation process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: (3-Carboxypropionyl)ferrocene undergoes various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form the corresponding ferrocenium ion.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the cyclopentadienyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of ferrocenium ion derivatives.
Reduction: Formation of (3-hydroxypropionyl)ferrocene.
Substitution: Formation of various substituted ferrocene derivatives depending on the electrophile used.
Scientific Research Applications
(3-Carboxypropionyl)ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other ferrocene derivatives and as a catalyst in various organic reactions.
Biology: Investigated for its potential use in bio-sensing and as a redox-active probe in biological systems.
Medicine: Explored for its potential anticancer and antimicrobial properties due to its ability to generate reactive oxygen species.
Industry: Utilized in the development of advanced materials, such as redox-active polymers and electrochemical sensors.
Mechanism of Action
The mechanism of action of (3-carboxypropionyl)ferrocene involves its
Properties
Molecular Formula |
C14H14FeO3-6 |
---|---|
Molecular Weight |
286.10 g/mol |
IUPAC Name |
4-cyclopenta-2,4-dien-1-yl-4-oxobutanoic acid;cyclopentane;iron |
InChI |
InChI=1S/C9H9O3.C5H5.Fe/c10-8(5-6-9(11)12)7-3-1-2-4-7;1-2-4-5-3-1;/h1-4H,5-6H2,(H,11,12);1-5H;/q-1;-5; |
InChI Key |
NFNJDYBEFPNKSG-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C(=O)CCC(=O)O.[Fe] |
Origin of Product |
United States |
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